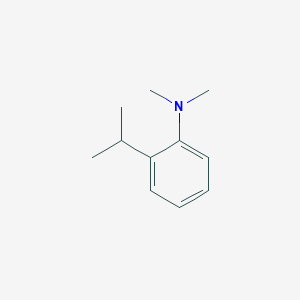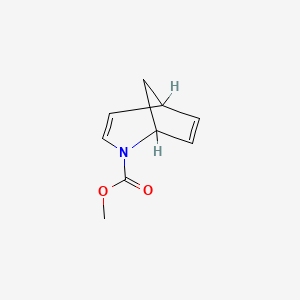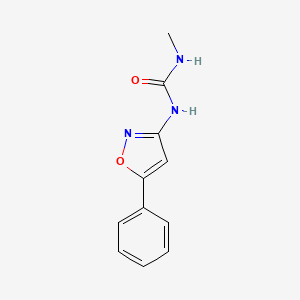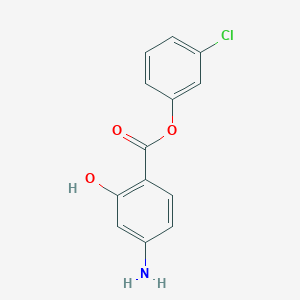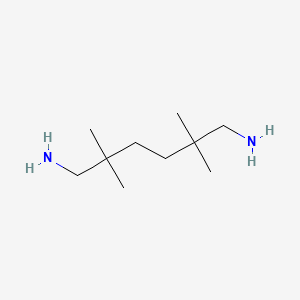![molecular formula C11H19N3O2 B14634899 1-[(6-Methylpyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol CAS No. 54127-81-0](/img/structure/B14634899.png)
1-[(6-Methylpyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(6-Methylpyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazine ring substituted with a methyl group and an oxy linkage to a propanolamine moiety. Its distinct molecular architecture makes it a subject of interest in both academic and industrial research.
Méthodes De Préparation
The synthesis of 1-[(6-Methylpyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution with a methyl group: Methylation reactions using methylating agents.
Oxy linkage formation:
Amination: Introduction of the propanolamine group through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure efficiency and scalability.
Analyse Des Réactions Chimiques
1-[(6-Methylpyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and hydroxyl groups, leading to the formation of derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like water, ethanol, or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[(6-Methylpyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 1-[(6-Methylpyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound can influence signal transduction pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
1-[(6-Methylpyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol can be compared with other similar compounds, such as:
3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid: This compound shares the pyrazine ring but differs in the functional groups attached.
N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide: Another compound with a pyrazine ring, used in the treatment of type 2 diabetes mellitus.
The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in various fields of research.
Propriétés
Numéro CAS |
54127-81-0 |
|---|---|
Formule moléculaire |
C11H19N3O2 |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
1-(6-methylpyrazin-2-yl)oxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C11H19N3O2/c1-8(2)13-5-10(15)7-16-11-6-12-4-9(3)14-11/h4,6,8,10,13,15H,5,7H2,1-3H3 |
Clé InChI |
IICRKRJZOMSZBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC(=N1)OCC(CNC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Butoxyphenyl)ethynyl]benzonitrile](/img/structure/B14634821.png)
![5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14634829.png)
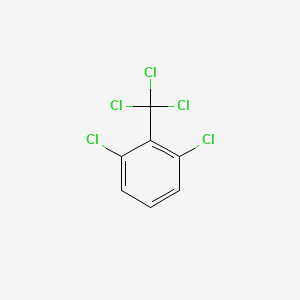
![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)
![3-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14634842.png)
